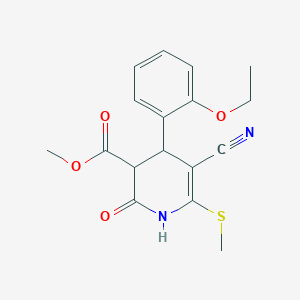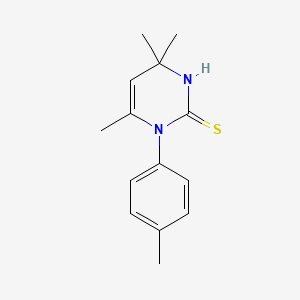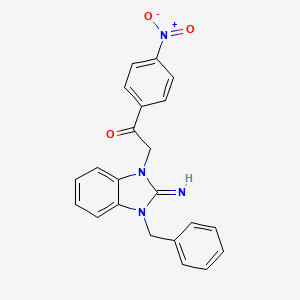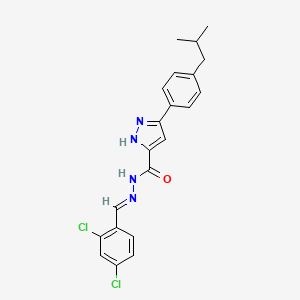![molecular formula C30H30N2O3S B11664641 propyl 2-[({2-[4-(propan-2-yl)phenyl]quinolin-4-yl}carbonyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate CAS No. 351156-61-1](/img/structure/B11664641.png)
propyl 2-[({2-[4-(propan-2-yl)phenyl]quinolin-4-yl}carbonyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 2-[({2-[4-(propan-2-yl)phényl]quinoléin-4-yl}carbonyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophène-3-carboxylate de propyle est un composé organique complexe appartenant à la classe des dérivés de la quinoléine. Ce composé se caractérise par sa structure unique, qui comprend une partie quinoléine, un cycle cyclopenta[b]thiophène et un groupe ester de propyle. Il a suscité l'intérêt dans divers domaines de la recherche scientifique en raison de ses propriétés biologiques et chimiques potentielles.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du 2-[({2-[4-(propan-2-yl)phényl]quinoléin-4-yl}carbonyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophène-3-carboxylate de propyle implique généralement plusieurs étapes, à partir de matières premières facilement disponibles. Une voie de synthèse courante comprend les étapes suivantes :
Formation de la partie quinoléine : Le cycle quinoléine peut être synthétisé par une synthèse de Friedländer, qui implique la condensation de dérivés de l'aniline avec des cétones en présence de catalyseurs acides ou basiques.
Introduction du cycle cyclopenta[b]thiophène : Cette étape peut impliquer la cyclisation de précurseurs appropriés du thiophène dans des conditions spécifiques, telles que l'utilisation d'une réaction catalysée par le palladium.
Couplage des cycles quinoléine et cyclopenta[b]thiophène : Cela peut être réalisé par une réaction de carbonylation, où le dérivé de la quinoléine est mis en réaction avec le dérivé du cyclopenta[b]thiophène en présence d'un agent de carbonylation.
Estérification : La dernière étape implique l'estérification du groupe acide carboxylique avec le propanol pour former l'ester de propyle.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des voies de synthèse similaires, mais à plus grande échelle. L'utilisation de réacteurs à écoulement continu et de conditions réactionnelles optimisées peut améliorer l'efficacité et le rendement de la synthèse. De plus, des techniques de purification telles que la recristallisation et la chromatographie sont utilisées pour obtenir le composé à une grande pureté.
Analyse Des Réactions Chimiques
Types de réactions
Le 2-[({2-[4-(propan-2-yl)phényl]quinoléin-4-yl}carbonyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophène-3-carboxylate de propyle peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé à l'aide d'oxydants tels que le permanganate de potassium ou le trioxyde de chrome, ce qui conduit à la formation de dérivés de la N-oxyde de quinoléine.
Réduction : Des réactions de réduction peuvent être réalisées à l'aide d'agents réducteurs comme l'hydrure de lithium et d'aluminium ou le borohydrure de sodium, ce qui entraîne la réduction des groupes carbonyles en alcools.
Substitution : Le composé peut subir des réactions de substitution nucléophile, où des nucléophiles tels que les amines ou les thiols remplacent des groupes fonctionnels spécifiques.
Réactifs et conditions courants
Oxydation : Permanganate de potassium en milieu acide.
Réduction : Hydrure de lithium et d'aluminium dans l'éther anhydre.
Substitution : Nucléophiles comme les amines en présence d'une base telle que l'hydroxyde de sodium.
Principaux produits formés
Oxydation : Dérivés de la N-oxyde de quinoléine.
Réduction : Dérivés d'alcools.
Substitution : Dérivés substitués par des amines ou des thiols.
Applications de la recherche scientifique
Le 2-[({2-[4-(propan-2-yl)phényl]quinoléin-4-yl}carbonyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophène-3-carboxylate de propyle a plusieurs applications de recherche scientifique :
Chimie : Il est utilisé comme élément de base dans la synthèse de molécules organiques plus complexes et comme ligand en chimie de coordination.
Biologie : Le composé a un potentiel de sonde fluorescente pour l'étude des systèmes biologiques en raison de sa partie quinoléine.
Médecine : Des recherches sont en cours pour explorer son potentiel comme agent anti-inflammatoire ou anticancéreux.
Industrie : Il peut être utilisé dans le développement de nouveaux matériaux présentant des propriétés électroniques ou optiques spécifiques.
Mécanisme d'action
Le mécanisme d'action du 2-[({2-[4-(propan-2-yl)phényl]quinoléin-4-yl}carbonyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophène-3-carboxylate de propyle implique son interaction avec des cibles moléculaires spécifiques. La partie quinoléine peut s'intercaler dans l'ADN, perturbant sa fonction et conduisant à des effets anticancéreux potentiels. De plus, le composé peut inhiber des enzymes spécifiques impliquées dans les voies inflammatoires, contribuant à ses propriétés anti-inflammatoires.
Applications De Recherche Scientifique
Propyl 2-[({2-[4-(propan-2-yl)phenyl]quinolin-4-yl}carbonyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound has potential as a fluorescent probe for studying biological systems due to its quinoline moiety.
Medicine: Research is ongoing to explore its potential as an anti-inflammatory or anticancer agent.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of propyl 2-[({2-[4-(propan-2-yl)phenyl]quinolin-4-yl}carbonyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate involves its interaction with specific molecular targets. The quinoline moiety can intercalate into DNA, disrupting its function and leading to potential anticancer effects. Additionally, the compound may inhibit specific enzymes involved in inflammatory pathways, contributing to its anti-inflammatory properties.
Comparaison Avec Des Composés Similaires
Composés similaires
2-[({2-[4-(propan-2-yl)phényl]quinoléin-4-yl}carbonyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophène-3-carboxylate de propyle : .
2-[({2-[4-(propan-2-yl)phényl]quinoléin-4-yl}carbonyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophène-3-carboxylate d'éthyle : .
2-[({2-[4-(propan-2-yl)phényl]quinoléin-4-yl}carbonyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophène-3-carboxylate de méthyle : .
Unicité
Le 2-[({2-[4-(propan-2-yl)phényl]quinoléin-4-yl}carbonyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophène-3-carboxylate de propyle est unique en raison de sa combinaison spécifique de groupes fonctionnels et de caractéristiques structurelles. La présence du groupe ester de propyle améliore sa lipophilie, ce qui peut améliorer sa biodisponibilité et son interaction avec les cibles biologiques par rapport à ses analogues éthylique et méthylique.
Propriétés
Numéro CAS |
351156-61-1 |
|---|---|
Formule moléculaire |
C30H30N2O3S |
Poids moléculaire |
498.6 g/mol |
Nom IUPAC |
propyl 2-[[2-(4-propan-2-ylphenyl)quinoline-4-carbonyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate |
InChI |
InChI=1S/C30H30N2O3S/c1-4-16-35-30(34)27-22-9-7-11-26(22)36-29(27)32-28(33)23-17-25(31-24-10-6-5-8-21(23)24)20-14-12-19(13-15-20)18(2)3/h5-6,8,10,12-15,17-18H,4,7,9,11,16H2,1-3H3,(H,32,33) |
Clé InChI |
ZOSLOLGKACQVES-UHFFFAOYSA-N |
SMILES canonique |
CCCOC(=O)C1=C(SC2=C1CCC2)NC(=O)C3=CC(=NC4=CC=CC=C43)C5=CC=C(C=C5)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N'-[(1E,2E)-3-(furan-2-yl)-2-methylprop-2-en-1-ylidene]thiophene-2-carbohydrazide](/img/structure/B11664562.png)



![(3E)-5-bromo-3-[(2,6-dimethylphenyl)imino]-1,3-dihydro-2H-indol-2-one](/img/structure/B11664576.png)
![N'-[(1Z,2Z)-2-chloro-3-phenylprop-2-en-1-ylidene]pyridine-2-carbohydrazide](/img/structure/B11664583.png)
![N'-{(E)-[4-(Diethylamino)-2-hydroxyphenyl]methylidene}-3-(2-methoxy-1-naphthyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11664590.png)
![N-[3-(1,3-benzodioxol-5-yl)-3-(2-methoxyphenyl)propyl]-N-(1,3-benzodioxol-5-ylmethyl)furan-2-carboxamide](/img/structure/B11664596.png)
![ethyl (2Z)-2-({5-[4-(ethoxycarbonyl)phenyl]furan-2-yl}methylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11664609.png)
![Methyl 2-{[(phenylcarbonyl)carbamothioyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11664616.png)
![(2E,5Z)-3-Cyclopentyl-5-({4-[(4-fluorophenyl)methoxy]-3-methoxyphenyl}methylidene)-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B11664621.png)
![2-(1,3-benzodioxol-5-yl)-N-(4-ethoxybenzyl)-N-[4-(trifluoromethyl)benzyl]ethanamine](/img/structure/B11664631.png)

![2-({[(2-Fluorophenyl)carbonyl]carbamothioyl}amino)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide](/img/structure/B11664653.png)
